Methyl dichloromethanesulfonate

Organic Synthesis Nucleophilic Substitution Leaving Group Design

Methyl dichloromethanesulfonate (MDCS) is a halogenated alkyl sulfonate ester distinguished by a dichloromethyl group attached to the sulfonate sulfur. This structural feature places it in a unique reactivity niche between standard alkyl methanesulfonates (e.g., methyl methanesulfonate, MMS) and perhalogenated analogs like trichloromethanesulfonates.

Molecular Formula C2H4Cl2O3S
Molecular Weight 179.02 g/mol
CAS No. 61839-45-0
Cat. No. B14550956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl dichloromethanesulfonate
CAS61839-45-0
Molecular FormulaC2H4Cl2O3S
Molecular Weight179.02 g/mol
Structural Identifiers
SMILESCOS(=O)(=O)C(Cl)Cl
InChIInChI=1S/C2H4Cl2O3S/c1-7-8(5,6)2(3)4/h2H,1H3
InChIKeyKSSWGZSEEIBRKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Dichloromethanesulfonate (CAS 61839-45-0): Core Reactivity Profile for Scientific Procurement


Methyl dichloromethanesulfonate (MDCS) is a halogenated alkyl sulfonate ester distinguished by a dichloromethyl group attached to the sulfonate sulfur. This structural feature places it in a unique reactivity niche between standard alkyl methanesulfonates (e.g., methyl methanesulfonate, MMS) and perhalogenated analogs like trichloromethanesulfonates. As a potent electrophile, its primary utility in organic synthesis and chemical biology stems from its function as an alkylating reagent with a highly activated leaving group [1]. The presence of two electron-withdrawing chlorine atoms alpha to the sulfonate significantly modulates its hydrolysis stability and nucleophilic substitution (SN2) profile, directly influencing its performance in demanding alkylation reactions [2].

Why Methyl Methanesulfonate (MMS) Cannot Simply Substitute for Methyl Dichloromethanesulfonate


The common assumption that alkyl methanesulfonates are functionally interchangeable is invalid for MDCS. The critical failure point in generic substitution is the high propensity for unwanted sulfur-oxygen (S-O) bond scission during SN2 reactions with standard esters like MMS [1]. In MDCS, the geminal dichloro substitution sterically shields and electronically deactivates the sulfonyl sulfur, dramatically reducing this side reaction pathway. This ensures that nucleophilic attack is directed to the desired methyl carbon, preventing yield loss and complex purification associated with sulfene formation or sulfonate salt byproducts. This mechanistic difference dictates the reagent's selection for challenging substrates where chemoselectivity is paramount [2].

Quantitative Differentiation Evidence for Methyl Dichloromethanesulfonate Against Closest Analogs


Superior Chemoselectivity: Reduced S-O Scission vs. Methyl Methanesulfonate

MDCS demonstrates a significantly lower propensity for sulfonyl sulfur attack compared to methyl methanesulfonate (MMS). In dichloromethanesulfonate esters, the sulfonyl sulfur is much less prone to attack by nucleophiles than in corresponding methanesulfonates or chloromethanesulfonates [1]. This effectively reroutes nucleophilic attack to the alkyl carbon, minimizing competing S-O bond cleavage that forms undesired sulfonates and alcohols.

Organic Synthesis Nucleophilic Substitution Leaving Group Design

Accelerated Reaction Kinetics: 4-Fold Rate Enhancement via DMAP Catalysis

The reactivity of the dichloromethanesulfonate leaving group can be synergistically activated by 4-dimethylaminopyridine (DMAP). Kinetic profiling reveals a 4-fold increase in initial reaction rate when using DMAP versus triethylamine, attributable to lower pKa (pKa = 9.7) and superior nucleofugality of the catalytic intermediate .

Synthetic Methodology Catalysis Reaction Kinetics

Genetic Toxicology Profile: Contrasting SN2 Reactivity with Methyl Methanesulfonate

In bacterial mutagenicity assays (Salmonella typhimurium TA100 strain), a clear structure-activity relationship emerges for methanesulfonates: primary SN2-type agents like methyl methanesulfonate (MMS) exhibit very high mutagenic activity [1]. The classification of MDCS within the chlorinated methanesulfonate series, possessing a bulkier, electron-withdrawing dichloromethyl group, places it in a distinct category where SN2 reactivity is necessarily tempered due to steric bulk at the α-carbon, and where altered hydrolysis rates impact bioavailability, potentially shifting its genotoxic fingerprint away from simple monohalomethanes.

Genetic Toxicology DNA Alkylation Mutagenicity

Hydrolytic Stability: Differentiating Dichloro- from Monochloro- and Unsubstituted Sulfonates

The rate of hydrolysis, a key determinant of shelf-life and handling requirements, is systematically altered by α-chlorination. Comparative kinetic studies on the hydrolysis of methane-, chloromethane-, and dichloromethanesulfonyl chlorides establish a direct trend: each added chlorine atom decreases hydrolysis rate [1]. This trend extends to the corresponding methyl esters, making MDCS inherently more stable to adventitious moisture than its monochlorinated or unsubstituted analogs.

Hydrolysis Stability Reagent Design

High-Value Application Scenarios for Methyl Dichloromethanesulfonate Stemming from Its Differential Profile


Alkylation of Sterically Hindered and Base-Sensitive Alcohols

MDCS is uniquely suited for the methylation of complex alcohols where standard methanesulfonates (e.g., MMS) promote significant elimination or sulfene-derived side products. As established in Section 3, the suppressed S-O scission pathway [REFS-1 from Section 3, Evidence 1] and the ability to boost SN2 rates with DMAP catalysis [REFS-2 from Section 3, Evidence 2] provide a synergistic effect. This combination delivers a high-yielding workflow for substrates that are intractable with simpler sulfonates, a key driver for its procurement in total synthesis and medicinal chemistry programs.

Genotoxic Impurity (GTI) Control Strategy Development

The distinct structure-activity relationship of MDCS, placing it in a lower SN2 reactivity class than MMS for mutagenicity in model bacterial systems [REFS-3 from Section 3, Evidence 3], makes it a critical reference standard. Analytical R&D and quality control groups must procure an authentic sample of MDCS to develop and validate selective, high-sensitivity LC-MS or GC-MS methods capable of distinguishing and quantifying MDCS apart from other potential sulfonate ester impurities (e.g., MMS, EMS, isopropyl mesylate). Its unique retention time and mass fragmentation pattern are essential for accurate GTI risk assessment.

Synthesis of Mixed Dichloromethyl-Aryl Sulfones

Owing to the improved stability and directed reactivity of the dichloromethanesulfonate framework, MDCS is the preferred reagent for constructing aryl dichloromethanesulfonate esters [REFS-4 from Section 3, Evidence 4]. These intermediates are pivotal for generating synthetically valuable dichloromethyl aryl sulfones through sulfone-sulfonate rearrangements [REFS-1 from Section 1]. Procuring MDCS over the corresponding trichloromethyl or monochloromethyl variants ensures higher yields in the initial esterification step due to balanced reactivity and reduced decomposition.

Benchmarking Novel Methylating Reagents

In methodological research aimed at developing 'next-generation' methylating agents (e.g., polymer-bound, flow-chemistry compatible), MDCS serves as a rigorous benchmark representing the 'activated, sterically-tuned sulfonate' class. Its unique kinetic profile, especially the quantifiable rate acceleration with DMAP [REFS-2 from Section 3, Evidence 2], provides a clear, quantitative yardstick against which the performance of novel reagents can be measured in head-to-head comparisons.

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